4-(3,4-Difluorophenyl)thiosemicarbazide
Overview
Description
Mechanism of Action
Target of Action
The primary target of 4-(3,4-Difluorophenyl)thiosemicarbazide is carbonic anhydrase IX . Carbonic anhydrases are essential metalloenzymes that orchestrate the reversible hydration of carbon dioxide to bicarbonate ions . This enzymatic family comprises 15 distinct isoforms, intricately woven into a web of physiological processes, including respiration, acid-base equilibrium, lipogenesis, gluconeogenesis, ureogenesis, and tumorigenicity .
Mode of Action
The compound interacts with its target, carbonic anhydrase IX, by inhibiting its activity . The inhibition of carbonic anhydrase IX activity is believed to be the underlying mechanism of action
Biochemical Pathways
The inhibition of carbonic anhydrase IX can affect various biochemical pathways. Carbonic anhydrases play a crucial role in maintaining acid-base balance and facilitating CO2 transport . Therefore, the inhibition of these enzymes can disrupt these processes, potentially leading to a range of downstream effects.
Result of Action
The compound has shown potential anti-proliferative effectiveness against cancer cell lines . Specifically, it has demonstrated cytotoxic activity against U87 and HeLa cells . The results indicated that the compound showed higher efficacy than the standard acetazolamide . .
Biochemical Analysis
Biochemical Properties
4-(3,4-Difluorophenyl)thiosemicarbazide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to exhibit potential anti-proliferative effectiveness against cancer cell lines such as U87 and HeLa . The nature of these interactions is largely due to the –N=C–S– functional group within its structure, which exhibits remarkable reactivity toward nucleophilic substitution reactions .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been found to exhibit cytotoxic activity against cancer cells .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of 4-(3,4-Difluorophenyl)thiosemicarbazide typically involves the reaction of 3,4-difluoroaniline with thiosemicarbazide under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of an acid catalyst to facilitate the reaction . The product is then purified through recrystallization or other suitable purification methods .
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, to ensure consistent quality and yield .
Chemical Reactions Analysis
4-(3,4-Difluorophenyl)thiosemicarbazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones under specific conditions using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where the fluorine atoms or other functional groups are replaced by different substituents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-(3,4-Difluorophenyl)thiosemicarbazide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an antimicrobial and anti-inflammatory agent, making it useful in biological studies.
Medicine: Due to its anticancer properties, this compound is being investigated for its potential use in cancer treatment.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
4-(3,4-Difluorophenyl)thiosemicarbazide can be compared with other thiosemicarbazide derivatives, such as:
4-(4-Chlorophenyl)thiosemicarbazide: This compound has similar biological activities but differs in its chemical structure due to the presence of a chlorine atom instead of fluorine.
4-(4-Methylphenyl)thiosemicarbazide: This derivative has a methyl group, which affects its reactivity and biological properties.
4-(4-Nitrophenyl)thiosemicarbazide: The presence of a nitro group in this compound enhances its electron-withdrawing properties, influencing its chemical behavior.
The uniqueness of this compound lies in its specific fluorine substitutions, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
1-amino-3-(3,4-difluorophenyl)thiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2N3S/c8-5-2-1-4(3-6(5)9)11-7(13)12-10/h1-3H,10H2,(H2,11,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHNFJKFWMGLQBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=S)NN)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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